molecular formula C15H10N2O3 B2720083 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid CAS No. 25380-15-8

2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid

Cat. No.: B2720083
CAS No.: 25380-15-8
M. Wt: 266.256
InChI Key: DLLDDNSULBLDMB-UHFFFAOYSA-N
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Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antitumor, antibacterial, anticonvulsant, and anti-inflammatory properties. This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid typically involves the reaction of anthranilic acid with trimethyl orthoformate in ethanol under microwave irradiation at 120°C for 30 minutes. The mixture is then poured over crushed ice, and the crude product is separated by filtration and recrystallized from ethanol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the use of green chemistry approaches, such as deep eutectic solvents and microwave-assisted synthesis, is gaining traction. These methods aim to reduce environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinones, which exhibit different biological activities .

Scientific Research Applications

2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. Quinazolinone derivatives are known to inhibit enzymes and receptors involved in cell proliferation and survival. For example, some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are implicated in cancer progression .

Comparison with Similar Compounds

  • 2-(2-methyl-4-oxoquinazolin-3-yl)benzoic Acid
  • 4-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic Acid
  • 4-(4H-1,2,4-triazol-4-yl)benzoic Acid

Comparison: 2-(4-oxo-3,4-dihydroquinazolin-3-yl)benzoic acid is unique due to its specific substitution pattern on the quinazolinone ring, which imparts distinct biological activities. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-14-10-5-1-3-7-12(10)16-9-17(14)13-8-4-2-6-11(13)15(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLDDNSULBLDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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